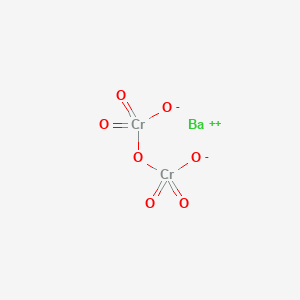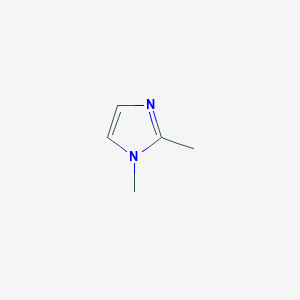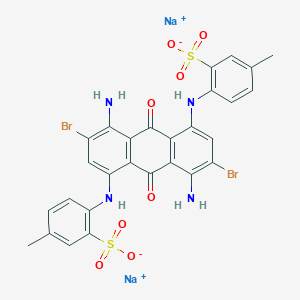
Anthraquinone, 1,5-diamino-2,6-dibromo-4,8-bis((4-methyl-2-sulfophenyl)amino)-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthraquinone, 1,5-diamino-2,6-dibromo-4,8-bis((4-methyl-2-sulfophenyl)amino)-, disodium salt, also known as Reactive Black 5 (RB5), is a synthetic azo dye that is widely used in various industries, such as textile, paper, and leather. However, the discharge of RB5-containing effluents into the environment has become a major concern due to its toxic and carcinogenic effects. Therefore, the development of efficient methods for RB5 removal from wastewater has become a crucial issue.
Mécanisme D'action
RB5 is a reactive dye that can be reduced by various reducing agents, such as sodium borohydride and iron powder, to form colorless compounds. The reduction of RB5 is a stepwise process that involves the formation of several intermediates. The final product of RB5 reduction depends on the reducing agent used and the reaction conditions.
Effets Biochimiques Et Physiologiques
RB5 has been shown to have cytotoxic, genotoxic, and mutagenic effects on various cell lines. RB5 can induce oxidative stress and DNA damage in cells, leading to cell death and genetic mutations. RB5 has also been shown to have adverse effects on aquatic organisms, such as fish and algae, by inhibiting their growth and reproduction.
Avantages Et Limitations Des Expériences En Laboratoire
RB5 is a widely available and inexpensive dye that can be easily synthesized in the laboratory. RB5 can be used as a model compound for the investigation of various treatment methods for azo dye removal from wastewater. However, RB5 has some limitations, such as its low solubility in water and its toxicity to living organisms.
Orientations Futures
1. Development of efficient and cost-effective methods for RB5 removal from wastewater.
2. Investigation of the mechanism of RB5 reduction by different reducing agents.
3. Development of RB5-based sensors for the detection of various metal ions.
4. Investigation of the potential use of RB5 as a photosensitizer for photodynamic therapy.
5. Investigation of the potential use of RB5 as a staining agent for the detection of microbial cells.
6. Investigation of the potential use of RB5 as a dye for the fabrication of organic solar cells.
7. Investigation of the potential use of RB5 as a template for the synthesis of mesoporous materials.
Méthodes De Synthèse
RB5 can be synthesized by the diazotization of 4-methyl-2-sulfanilic acid followed by coupling with 1,5-diamino-2,6-dibromoanthraquinone. The resulting product is then converted to its disodium salt form.
Applications De Recherche Scientifique
RB5 has been extensively studied for its potential applications in various fields of science, including environmental science, chemistry, and biology. In environmental science, RB5 has been used as a model compound to investigate the efficiency of different treatment methods for azo dye removal from wastewater. In chemistry, RB5 has been used as a reagent for the determination of various metal ions. In biology, RB5 has been used as a staining agent for the detection of proteins and nucleic acids.
Propriétés
Numéro CAS |
10130-53-7 |
|---|---|
Nom du produit |
Anthraquinone, 1,5-diamino-2,6-dibromo-4,8-bis((4-methyl-2-sulfophenyl)amino)-, disodium salt |
Formule moléculaire |
C28H20Br2N4Na2O8S2 |
Poids moléculaire |
810.4 g/mol |
Nom IUPAC |
disodium;2-[[4,8-diamino-3,7-dibromo-5-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C28H22Br2N4O8S2.2Na/c1-11-3-5-15(19(7-11)43(37,38)39)33-17-9-13(29)25(31)23-21(17)27(35)24-22(28(23)36)18(10-14(30)26(24)32)34-16-6-4-12(2)8-20(16)44(40,41)42;;/h3-10,33-34H,31-32H2,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
Clé InChI |
UGNMVLJXQDVALS-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=CC(=C4N)Br)NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])N)Br)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=CC(=C4N)Br)NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])N)Br)S(=O)(=O)[O-].[Na+].[Na+] |
Autres numéros CAS |
10130-53-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



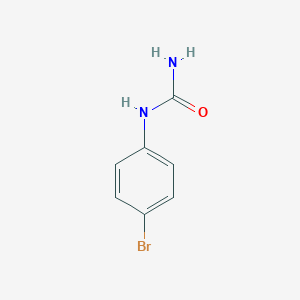
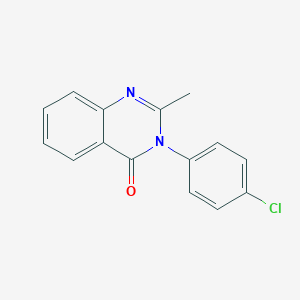
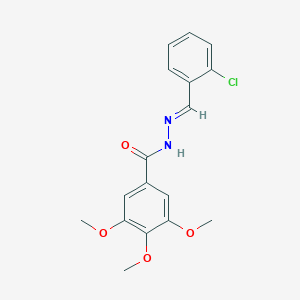
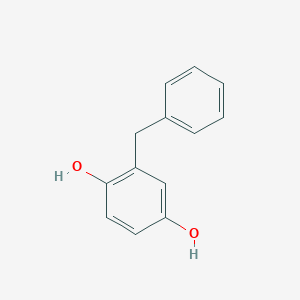
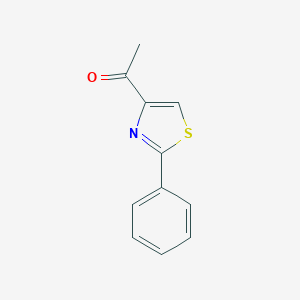


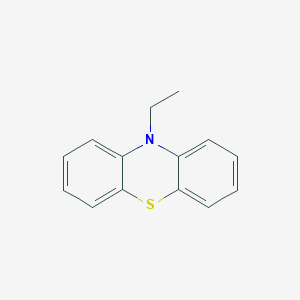
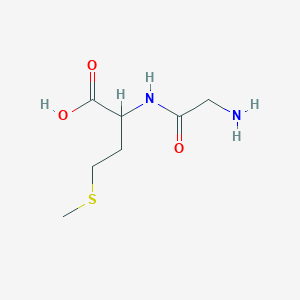
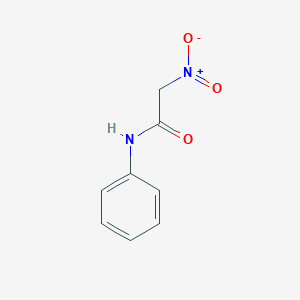
![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)

